molecular formula C21H28O4 B13412245 Androst-5-en-3-ol-7,17-dione acetate

Androst-5-en-3-ol-7,17-dione acetate

Cat. No.: B13412245
M. Wt: 344.4 g/mol
InChI Key: VVSMJVQHDZUPIL-FQAVLMBTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3-ol-7,17-dione acetate typically involves the acetylation of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the formation of the desired acetate ester.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Androst-5-en-3-ol-7,17-dione acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-keto-DHEA , while reduction can yield 7-hydroxy-DHEA .

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1

InChI Key

VVSMJVQHDZUPIL-FQAVLMBTSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C

Origin of Product

United States

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